molecular formula C18H19NO5 B12231207 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B12231207
M. Wt: 329.3 g/mol
InChI Key: CEHXUBXPTJPWHD-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a benzofuran and benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and benzodioxine precursors. Key steps in the synthesis may involve:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.

    Formation of the Benzodioxine Moiety: This involves the reaction of catechol derivatives with appropriate alkylating agents.

    Coupling Reactions: The final step involves coupling the benzofuran and benzodioxine moieties through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzofuran moiety can be oxidized to form ketones or aldehydes.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Formation of benzofuran ketones or aldehydes.

    Reduction: Formation of benzofuran amines.

    Substitution: Formation of nitro or halogenated benzofuran derivatives.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzodioxine moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 2,3-dihydro-1-benzofuran-5-carboxamide.

    Benzodioxine Derivatives: Compounds like 1,4-benzodioxine and 2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to the combination of benzofuran and benzodioxine moieties in a single molecule

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C18H19NO5/c20-17(12-3-1-4-15-16(12)24-10-9-23-15)19-11-18(21)7-2-5-14-13(18)6-8-22-14/h1,3-4,6,8,21H,2,5,7,9-11H2,(H,19,20)

InChI Key

CEHXUBXPTJPWHD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C4C(=CC=C3)OCCO4)O

Origin of Product

United States

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